REACTION_SMILES
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[CH2:2]([CH3:3])[O:4][C:5](=[O:6])[CH:7]1[CH2:8][c:9]2[c:10]([n:11][c:12]([NH:14][C:15]([CH3:16])=[O:17])[s:13]2)[CH2:18][CH2:19]1.[CH3:22][C:23](=[O:24])[OH:25].[Na+:21].[OH-:20].[OH2:1]>>[O:4]=[C:5]([OH:6])[CH:7]1[CH2:8][c:9]2[c:10]([n:11][c:12]([NH:14][C:15]([CH3:16])=[O:17])[s:13]2)[CH2:18][CH2:19]1
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Name
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CCOC(=O)C1CCc2nc(NC(C)=O)sc2C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CCc2nc(NC(C)=O)sc2C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1nc2c(s1)CC(C(=O)O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |